molecular formula C19H23FN4O3 B2965607 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide CAS No. 1170377-80-6

1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide

Cat. No. B2965607
CAS RN: 1170377-80-6
M. Wt: 374.416
InChI Key: XCNQHYGCXGWKMR-UHFFFAOYSA-N
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Description

1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Radiotracer Development

One application involves the synthesis of related compounds for use as positron emission tomography (PET) radiotracers. For instance, the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride has been demonstrated, leading to the synthesis of compounds such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033). This compound, a potential radiotracer, shows promise for studying CB1 cannabinoid receptors in the brain using PET, with specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95% (Katoch-Rouse & Horti, 2003).

CB1 Cannabinoid Receptor Studies

The development of methoxy and fluorine analogs substituted on certain compounds has been explored to develop tracers for medical imaging, particularly for the cerebral cannabinoid CB1 receptor. These analogs, bearing a piperidinyl carboxamide at the C(3) of the pyrazole ring, showed affinities comparable to the CB1 reference antagonist SR141716, highlighting their potential for further investigation using the radiolabeled form for biological imaging studies (Tobiishi et al., 2007).

Structure-Activity Relationships

The study of structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists has provided insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research underscores the importance of certain substituents and groups for the compound's activity, offering a pathway to design more selective and potent ligands (Lan et al., 1999).

Antimicrobial Activity

Polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives have been synthesized, with some structures exhibiting significant antibacterial and antifungal activities. This highlights the potential of such compounds in the development of new antimicrobial agents, with certain derivatives showing activity comparable to standard drugs like norfloxacin and fluconazole (Hafez, Alshammari, & El-Gazzar, 2015).

properties

IUPAC Name

1-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c1-2-11-27-16-12-24(15-5-3-14(20)4-6-15)22-17(16)19(26)23-9-7-13(8-10-23)18(21)25/h3-6,12-13H,2,7-11H2,1H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNQHYGCXGWKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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